2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Description
Historical Development of Imidazo[1,2-a]pyridine Research
The imidazo[1,2-a]pyridine scaffold first gained prominence in the mid-20th century with the synthesis of zolimidine, a gastroprotective agent, in 1965. By the 1980s, derivatives like zolpidem (an anxiolytic) and alpidem underscored its therapeutic versatility. The resurgence of interest in the 2010s, particularly in tuberculosis (TB) drug discovery, revealed 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides as potent agents against multidrug-resistant Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values ≤1 μM. Structural analyses from 2004 to 2022 demonstrated that C-3 functionalization enhances target binding while reducing off-target effects, establishing imidazo[1,2-a]pyridine as a "drug-prejudice" scaffold.
Significance of 2,7-Dimethylimidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry
The 2,7-dimethyl substitution pattern confers unique electronic and steric properties critical for bioactivity. Comparative studies show that dimethyl groups at these positions improve metabolic stability and membrane permeability. For example, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit 10-fold greater potency against Mtb compared to non-methylated analogs. The methyl groups also mitigate oxidative metabolism, as evidenced by hepatic microsome assays showing >80% parent compound retention after 60 minutes.
Table 1: Anti-Tubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives
| Compound | MIC~90~ (μM) vs Mtb H37Rv | MIC~90~ (μM) vs XDR-TB |
|---|---|---|
| Derivative 1 | 0.8 | 1.2 |
| Derivative 3 | 0.5 | 0.9 |
| Derivative 4 | 0.7 | 1.1 |
Evolution of Sulfenylated Imidazopyridine Derivatives
Sulfenylation at the C-3 position emerged as a key strategy for modulating electronic properties and enhancing target engagement. Early methods relied on disulfides or sulfenyl chlorides, but recent advances employ iodine-FeCl~3~ catalysis with aerial oxygen, achieving yields >75% for 3-sulfenylated derivatives. The 2-[(4-chlorophenyl)sulfanyl] moiety in the target compound was synthesized via regioselective C-3 sulfenylation of 2,7-dimethylimidazo[1,2-a]pyridine with 4-chlorobenzenethiol, followed by acylation with chloroacetyl chloride. This method minimizes byproduct formation and enables gram-scale synthesis.
Strategic Importance of C-3 Position Functionalization
The C-3 position's electron-rich nature facilitates electrophilic substitutions, making it ideal for introducing pharmacophoric groups. Density functional theory (DFT) calculations reveal that C-3 substituents increase the scaffold's dipole moment from 2.1 Debye (parent) to 4.8 Debye (sulfenylated derivative), enhancing interactions with hydrophobic protein pockets. X-ray crystallography of Mtb ATP synthase bound to a C-3 carboxamide derivative shows hydrogen bonding between the carbonyl group and Thr~42~, explaining the 0.5 μM MIC~90~.
Pharmacophore Relevance of Carbonyl-Thioether Linkages
The carbonyl-thioether bridge in 2-[(4-chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone serves dual roles: (1) the thioether sulfur participates in π-π stacking with aromatic residues (e.g., Phe~77~ in Mtb InhA), while (2) the carbonyl oxygen forms hydrogen bonds with catalytic lysine residues. Molecular dynamics simulations indicate that this linkage reduces ligand dissociation rates by 40% compared to ether analogs.
Table 2: Impact of Linkage Type on Target Binding Affinity
| Linkage | K~d~ (nM) | Residence Time (min) |
|---|---|---|
| Thioether | 12.3 | 45 |
| Ether | 28.7 | 27 |
| Amide | 19.4 | 33 |
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-7-8-20-16(9-11)19-12(2)17(20)15(21)10-22-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFANKIBSAKVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2,7-dimethylimidazo[1,2-a]pyridine and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl thiol reacts with the imidazo[1,2-a]pyridine derivative.
Final Coupling: The final product is obtained by coupling the intermediate with an ethanone derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of imidazopyridines have shown significant activity against various cancer cell lines. The presence of the chlorophenyl and imidazo groups is believed to enhance the cytotoxic effects. Research indicates that compounds with similar structural motifs exhibit promising results in inhibiting cell proliferation in breast cancer (MCF-7) and prostate cancer (PC3) models .
Case Study: Antitumor Activity
A study evaluated the antiproliferative activity of several thiazole-pyridine hybrids, including those related to 2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone. The compound demonstrated an IC50 value of 5.71 µM against MCF-7 cells, outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 µM) .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties as well. The thiazole and imidazole moieties are known for their ability to disrupt microbial cell membranes, leading to increased interest in their derivatives as potential antimicrobial agents. Studies suggest that compounds with similar structures exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
Research indicated that derivatives of thiazole linked to imidazopyridine structures showed significant inhibition against various bacterial strains, suggesting that modifications to the chlorophenyl group could enhance efficacy .
Anticonvulsant Activity
Another area of application is in the treatment of epilepsy and seizure disorders. Compounds with imidazo and thiazole rings have been shown to possess anticonvulsant properties through modulation of neurotransmitter systems.
Case Study: Seizure Protection
In a study evaluating various thiazole derivatives, one analogue exhibited a median effective dose (ED50) of 18.4 mg/kg in a seizure model, indicating strong anticonvulsant activity. The structural analysis suggested that the presence of electron-withdrawing groups like chlorine enhances this effect .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical reactions such as the Knoevenagel condensation and alkylation methods. The ability to modify functional groups allows for the optimization of biological activity.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Key Observations :
- Lipophilicity : Dichlorophenyl analogs exhibit the highest XLogP3 values (~6.0–6.5), enhancing membrane permeability but reducing aqueous solubility .
- Toxicity : Fluorophenyl derivatives (e.g., CAS 478042-05-6) show lower acute toxicity compared to dichlorophenyl variants, likely due to reduced metabolic activation .
- Synthetic Flexibility: The ethanone linker allows modular substitution, enabling diversification of piperazine or carbothioamide groups ().
Activité Biologique
The compound 2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, with CAS number 478047-84-6, is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H21Cl2N3OS, with a molecular weight of 470.41 g/mol. The structure features a chlorophenyl group and an imidazo[1,2-a]pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H21Cl2N3OS |
| Molecular Weight | 470.41 g/mol |
| CAS Number | 478047-84-6 |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Activity
Recent studies have indicated that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a significant potential for further development as an anticancer agent.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound:
- Case Study 2 : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds in terms of efficacy and mechanism:
| Compound Name | Activity Type | IC50/MIC Values |
|---|---|---|
| This compound | Anticancer | IC50 ~ 15 µM |
| Compound X (similar structure) | Anticancer | IC50 ~ 20 µM |
| Compound Y (antibiotic) | Antimicrobial | MIC ~ 16 µg/mL |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, and how are reaction conditions optimized for yield?
- Answer : The compound is synthesized via multi-step reactions, including cyclization (e.g., imidazo[1,2-a]pyridine core formation) and sulfanyl-group substitution. A similar derivative in utilized THF as a solvent with HCl catalysis, achieving 72% yield using H₂O/MeOH (30:100%) as the mobile phase for purification. Optimizing solvent polarity (e.g., dichloromethane for intermediate steps) and controlling reaction temperatures (e.g., ice baths for exothermic steps) enhance crystallinity and purity .
Q. What spectroscopic methods are employed to characterize the compound's structure, and what key spectral markers should researchers expect?
- Answer : High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy are critical. reports HRMS [M+H]⁺ at 507.10976 (observed 507.10983), confirming molecular weight. IR spectra show a carbonyl (C=O) stretch at ~1675 cm⁻¹, while LC-MS and ¹H NMR validate substituents (e.g., 4-chlorophenyl sulfanyl groups) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer : Avoid inhalation of dust/volatiles; use PPE (nitrile gloves, goggles) and fume hoods. highlights hazards: skin/eye irritation (Category 2) and respiratory toxicity. Storage in airtight containers away from strong oxidizers (e.g., peroxides) is essential to prevent hazardous decomposition .
Q. How is the compound's stability under various storage conditions assessed, and what decomposition products are formed?
- Answer : Stability tests under ambient (20–25°C) and accelerated (40°C/75% RH) conditions reveal degradation to carbon oxides, hydrogen fluoride, and sulfur oxides. recommends storage in cool, dry environments to minimize hydrolysis and oxidative breakdown .
Q. What are the solubility properties of this compound, and how do they influence purification strategies?
- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, THF). achieved 68% yield via recrystallization in H₂O/MeOH (30:100%). Adjusting solvent ratios (e.g., increasing MeOH for lipophilic intermediates) optimizes crystal formation .
Advanced Research Questions
Q. How can computational chemistry models predict the compound's reactivity and guide synthetic route design?
- Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electron density distributions to predict reactive sites. ’s correlation-energy functional (e.g., Colle-Salvetti) evaluates intermediate stability, while Molecular Dynamics (MD) simulations assess solvent effects on reaction kinetics .
Q. What strategies resolve contradictory data between theoretical predictions and experimental results in this compound's synthesis?
- Answer : Cross-validate using multiple techniques (e.g., X-ray crystallography vs. NMR). notes sample degradation during prolonged experiments; replicate under inert atmospheres (N₂/Ar) and control variables (e.g., pH, catalyst loading) to align computational and empirical data .
Q. How are reaction kinetics and mechanistic pathways elucidated for the formation of this compound?
- Answer : In-situ monitoring via FT-IR or Raman spectroscopy tracks intermediate formation (e.g., triazole rings). ’s stepwise synthesis (e.g., nucleophilic substitution at the sulfanyl group) suggests a second-order kinetic model. Rate constants are derived from time-resolved HPLC data .
Q. What methodologies assess the compound's potential as a pharmacophore in medicinal chemistry applications?
- Answer : In vitro assays (e.g., receptor binding) and ADMET profiling (aqueous solubility, CYP450 inhibition) evaluate bioactivity. ’s derivatives (e.g., Compound 39HCl) show agonist activity; modifying substituents (e.g., 4-fluorophenyl analogs) enhances metabolic stability .
Q. How to troubleshoot low yields in scaled-up synthesis while maintaining purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
